2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a purine derivative with the molecular formula C${14}$H${17}$N${5}$O${3}$ and a molecular weight of 303.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often require the use of a base such as potassium carbonate (K${2}$CO${3}$) and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO${2}$O$_{2}$).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH${4}$).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO$_{4}$ in acidic or neutral medium.
Reduction: NaBH$_{4}$ in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, alter gene expression, or modulate signaling pathways. The exact mechanism can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Allopurinol: Used in the treatment of gout due to its ability to inhibit xanthine oxidase.
Uniqueness
2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of the oxopropyl group, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-7(20)6-18-8(2)9(3)19-10-11(15-13(18)19)16(4)14(22)17(5)12(10)21/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSLBCCKFIIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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